molecular formula C12H14N4O B2375346 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide CAS No. 1489360-97-5

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2375346
CAS No.: 1489360-97-5
M. Wt: 230.271
InChI Key: OBEPZLRMYQNYSW-UHFFFAOYSA-N
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Description

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a carboxamide group at position 3, an amino group at position 4, and substitutions at the 1-position (methyl) and the N-phenyl group. Its molecular formula is C₁₁H₁₃N₄O (molecular weight: 217.25 g/mol).

Properties

IUPAC Name

4-amino-N,1-dimethyl-N-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15-8-10(13)11(14-15)12(17)16(2)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEPZLRMYQNYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the cyclization of N-phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. Subsequent methylation and amination steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly in the following areas:

Anticancer Activity
Studies have shown that derivatives of 4-amino-pyrazoles exhibit significant anticancer properties. For instance, certain derivatives demonstrated effective inhibition against various cancer cell lines, including HeLa and MCF7. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance efficacy and selectivity against tumor cells .

Neuroprotective Effects
Research indicates that 4-amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide may exhibit neuroprotective effects. In vitro assays demonstrated its ability to reduce oxidative stress and inflammation in neuronal cell models, suggesting potential applications in treating neurodegenerative diseases .

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It was shown to reduce microglial activation and astrocyte proliferation in animal models of inflammation, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Biological Research Applications

Antimicrobial Activity
Studies have explored the antimicrobial properties of pyrazole derivatives, including this compound. Certain compounds demonstrated notable activity against bacterial strains, suggesting potential applications in developing new antibiotics .

Analgesic Effects
Research has highlighted analgesic properties associated with pyrazole derivatives. The compound's ability to modulate pain pathways may offer new avenues for pain management therapies .

Industrial Applications

Synthesis of Advanced Materials
In addition to its medicinal uses, this compound is utilized in synthesizing advanced materials. Its unique chemical structure allows it to be used as a building block in creating complex organic molecules and polymers .

Table 1: Summary of Key Studies on this compound

StudyFocus AreaKey Findings
Study 1Anticancer ActivitySignificant inhibition of HeLa cells with IC50 values in micromolar range .
Study 2NeuroprotectionReduced oxidative stress in neuronal models .
Study 3Anti-inflammatoryDecreased microglial activation in vivo .
Study 4AntimicrobialEffective against multiple bacterial strains .
Study 5Analgesic PropertiesModulated pain pathways effectively .

Mechanism of Action

The mechanism of action of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent positions, functional groups, and aromaticity, which influence physicochemical and biological properties. Key examples include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide - 1-CH₃, 4-NH₂, N-phenyl, 3-carboxamide C₁₁H₁₃N₄O 217.25 Moderate lipophilicity, potential kinase inhibition
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) - 5-NH₂, 3-phenylamino, 4-carboxamide C₁₆H₁₅N₅O 293.33 Higher crystallinity (m.p. 247°C), enhanced aromatic interactions
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) - 4-aminosulfonyl, p-fluorophenyl, bulky tert-butyl C₂₈H₃₁BrN₄O₄S₂ 630.10 Increased steric hindrance, improved metabolic stability
4-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide - 1-CH₃, 4-NH₂, 5-carboxamide, N,N-dimethyl C₇H₁₂N₄O 168.20 Reduced aromaticity, higher solubility in polar solvents

Physicochemical Properties

  • Lipophilicity: The N-phenyl group in the target compound enhances lipophilicity compared to 4h (which has a polar sulfonamide group) . However, it is less lipophilic than 4a due to the absence of a second phenylamino group .
  • Solubility: The dimethylamino group in the target compound may improve aqueous solubility compared to analogs with bulky tert-butyl groups (e.g., 4h) .

Biological Activity

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, commonly referred to as a pyrazole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research efforts.

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1489360-97-5

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of various signaling pathways, contributing to its therapeutic potential.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell migration and invasion by targeting specific kinases involved in cancer progression. The inhibition of PAK4 (p21-activated kinase 4) has been highlighted as a crucial mechanism through which these compounds exert their effects on cancer cells .

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Preliminary studies have indicated that pyrazole derivatives can inhibit certain kinases and enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated enzyme activity .

Case Studies

  • Study on PAK4 Inhibition : A study demonstrated that a related pyrazole compound effectively inhibited PAK4 activity, leading to reduced migration and invasion of A549 lung cancer cells. This highlights the potential of pyrazole derivatives in cancer therapy .
  • In Vitro Studies : Various in vitro assays have shown that compounds similar to this compound can significantly decrease cell viability in cancer cell lines, suggesting a cytotoxic effect that warrants further exploration for therapeutic applications .

Data Table: Biological Activities of Pyrazole Derivatives

Activity Compound Effect Reference
Anticancer4-Amino-N,1-dimethyl-N-phenylInhibits migration/invasion of A549 cells
Enzyme InhibitionSimilar Pyrazole DerivativesInhibits PAK4 and other kinases
CytotoxicityRelated Pyrazole CompoundsDecreases cell viability in cancer lines

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide be optimized for improved yield and purity?

  • Methodological Answer : Multi-step synthesis strategies are recommended, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. Subsequent functionalization steps (e.g., N-methylation, carboxamide coupling) require precise control of reaction parameters. For example, microwave-assisted synthesis (40–120°C, 15–60 min) can enhance reaction efficiency and reduce side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and confirms regioselectivity. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography provides definitive proof of stereochemistry and crystal packing . For trace impurities, HPLC with UV detection (λ = 254 nm) is advised .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes relevant to the compound’s structural analogs. For example, pyrazole-carboxamides often exhibit kinase inhibition or antimicrobial activity. Use dose-response curves (0.1–100 µM) in cell viability assays (MTT or resazurin-based) and compare results to positive controls (e.g., doxorubicin for cytotoxicity). Molecular docking (AutoDock Vina) can predict binding affinities to biological targets like COX-2 or EGFR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar pyrazole-carboxamides?

  • Methodological Answer : Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., halogenation, methyl/ethyl groups). Use computational models (e.g., CoMFA, molecular dynamics) to analyze electronic and steric effects on binding. Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .

Q. What computational strategies best predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Employ in silico ADMET tools (e.g., SwissADME, pkCSM) to estimate solubility, permeability (Caco-2/MDCK models), and cytochrome P450 interactions. Molecular dynamics simulations (AMBER/CHARMM) can assess blood-brain barrier penetration. Validate predictions with in vitro assays: PAMPA for passive diffusion, and hepatic microsome stability tests .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct stress testing under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC-MS to identify breakdown products. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

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